N-(3-methylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide
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Description
Synthesis Analysis
The synthesis of N-(3-methylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide derivatives involves several chemical techniques aimed at introducing various substituents to enhance the compound's biological activities. For example, a series of 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(4-substitutedphenyl)acetamides were designed and synthesized to evaluate their anticonvulsant activity. The structural confirmation of these synthesized compounds was achieved through elemental analysis and spectral data, including IR, 1H NMR, and Mass spectroscopy (Ibrahim et al., 2013).
Molecular Structure Analysis
Molecular docking and structure analysis of N-(3-methylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide derivatives have been conducted to understand their interaction with biological targets. For instance, novel crystal structure analysis and docking studies were performed for a new quinoxaline derivative, highlighting its potential as a candidate against COVID-19 and Alzheimer's disease due to its binding affinities and molecular interactions (Missioui et al., 2022).
Chemical Reactions and Properties
The chemical properties of N-(3-methylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide derivatives encompass a range of reactions, such as the Pummerer-type cyclization, which is utilized in synthesizing 4-aryl-2-methyl-1,2,3,4-tetrahydroisoquinolines. These reactions are crucial for modifying the molecular structure to enhance biological activity and solubility (Toda et al., 2000).
Scientific Research Applications
Anticonvulsant Agents
A series of derivatives including N-(3-methylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide have been synthesized and evaluated for their anticonvulsant activities. Compounds from this series exhibited significant anticonvulsant activities in experimental models, highlighting the potential of these compounds in the development of new anticonvulsant drugs (Ibrahim et al., 2013).
Antibacterial and Antifungal Agents
Research has also been conducted on the synthesis of thiazolidinone and azetidinone derivatives based on N-(3-methylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide for their antibacterial and antifungal properties. These studies found that certain derivatives showed potent activity against various bacterial and fungal strains, indicating the utility of these compounds as potential antibacterial and antifungal agents (Kumar et al., 2012; Kumar et al., 2013).
Anticancer and Antimicrobial Agents
Another study focused on the design, synthesis, and molecular docking of new lipophilic acetamide derivatives, including N-(3-methylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide, to identify potential anticancer and antimicrobial agents. This research indicated that certain compounds demonstrated promising broad-spectrum antibacterial activity and significant anticancer effects against various cancer lines (Ahmed et al., 2018).
Metabolic Studies
There has been comparative metabolism study of related chloroacetamide herbicides in human and rat liver microsomes, which provides insights into the metabolism of compounds structurally related to N-(3-methylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide. Such studies are crucial for understanding the metabolic pathways and potential toxicological implications of these compounds (Coleman et al., 2000).
properties
IUPAC Name |
N-(3-methylphenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-11-5-4-6-12(9-11)18-16(21)10-15-17(22)20-14-8-3-2-7-13(14)19-15/h2-9,15,19H,10H2,1H3,(H,18,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIMNKMDXLLMAMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(m-tolyl)acetamide |
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